1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide
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Overview
Description
1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxamide group on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene followed by the conversion of the resulting amine to the carboxamide. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The amine is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the carboxamide group but shares the tetrahydronaphthalene core.
1-Naphthylamine: Contains an amino group on the naphthalene ring but lacks the tetrahydro structure.
Tetralin: A fully saturated derivative of naphthalene without any functional groups.
Uniqueness: 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the tetrahydronaphthalene ring
Properties
CAS No. |
658043-55-1 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-amino-3,4-dihydro-2H-naphthalene-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-10(14)11(13)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,13H2,(H2,12,14) |
InChI Key |
JAGUCGFZUDZPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)N)N |
Origin of Product |
United States |
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